molecular formula C15H18N2O2 B6147924 tert-butyl N-(5-aminonaphthalen-1-yl)carbamate CAS No. 205126-82-5

tert-butyl N-(5-aminonaphthalen-1-yl)carbamate

Cat. No.: B6147924
CAS No.: 205126-82-5
M. Wt: 258.32 g/mol
InChI Key: UMURLARVJNWZAK-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives as Synthetic Building Blocks

Naphthalene, a bicyclic aromatic hydrocarbon, is more than a simple polycyclic aromatic hydrocarbon; it is a cornerstone in the synthesis of a vast range of organic compounds. researchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. nih.govnacchemical.com The reactivity of the naphthalene ring system allows for regioselective functionalization, enabling chemists to introduce various substituents at specific positions to tailor the molecule's properties. nih.gov This adaptability makes naphthalene derivatives indispensable building blocks in drug discovery, where the scaffold is found in numerous approved therapeutic agents, and in materials science for the creation of organic semiconductors and polymers. wikipedia.org

Role of Amine Functionalities in Naphthalene-Based Compounds

The introduction of amine functionalities onto the naphthalene scaffold dramatically expands its chemical utility and biological relevance. Amino groups can act as hydrogen bond donors and acceptors, and they can be protonated, which significantly influences the solubility and pharmacokinetic properties of a molecule. In many biologically active compounds, an amino group is a key pharmacophore that interacts with specific targets such as enzymes or receptors. researchgate.net Furthermore, the amino group serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of amides, sulfonamides, and ureas, thereby enabling the exploration of a broad chemical space. mdpi.com

Contextualizing tert-butyl N-(5-aminonaphthalen-1-yl)carbamate within Bifunctional Naphthalene Chemistry

This compound is a prime example of a bifunctional naphthalene derivative where strategic protection unlocks its synthetic potential. This compound is derived from 1,5-diaminonaphthalene, a symmetrical molecule with two chemically equivalent amino groups. wikipedia.org

Physicochemical Properties of this compound
PropertyValue
CAS Number142404-51-7
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol

The selective protection of one of the two amino groups with a Boc group—a process known as mono-protection—transforms the symmetrical diamine into a versatile asymmetrical building block. A plausible synthetic route involves the controlled reaction of 1,5-diaminonaphthalene with one equivalent of di-tert-butyl dicarbonate (B1257347). prepchem.com This transformation yields this compound, a molecule possessing two distinct amine functionalities: a free, nucleophilic primary amine at the 5-position and a protected, non-nucleophilic carbamate (B1207046) at the 1-position.

This differentiation is crucial for sequential synthesis. The free amino group can undergo a variety of chemical reactions, such as acylation, alkylation, or arylation, without affecting the protected amine. Subsequently, the Boc group can be removed under acidic conditions to reveal the second amino group for further functionalization. This strategic approach allows for the controlled and stepwise construction of complex, unsymmetrically substituted 1,5-naphthalene derivatives that would be difficult to access otherwise. mdpi.com

Research Landscape and Emerging Applications of Amino-Substituted Naphthalenes

The research landscape for amino-substituted naphthalenes is vibrant and expanding, driven by their utility in diverse scientific fields. In medicinal chemistry, these compounds are investigated for a wide range of biological activities. researchgate.net The ability to functionalize the amino groups allows for the fine-tuning of their pharmacological profiles.

In materials science, naphthalenediamines are used as monomers in the synthesis of high-performance polymers like polyimides and polyurethanes. For instance, 1,5-diaminonaphthalene is a precursor to naphthalene-1,5-diisocyanate (NDI), which is used to produce specialty elastomers with exceptional properties. wikipedia.org The mono-protected derivative, this compound, serves as a key intermediate for creating precisely structured polymers and covalent organic frameworks (COFs) where sequential monomer addition is required. Furthermore, the unique photophysical properties of the naphthalene core make its amino-derivatives attractive candidates for the development of fluorescent probes and sensors for detecting ions and biomolecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

205126-82-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-(5-aminonaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-9-5-6-10-11(13)7-4-8-12(10)16/h4-9H,16H2,1-3H3,(H,17,18)

InChI Key

UMURLARVJNWZAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for Tert Butyl N 5 Aminonaphthalen 1 Yl Carbamate

Retrosynthetic Analysis of the tert-butyl N-(5-aminonaphthalen-1-yl)carbamate Core Structure

A retrosynthetic analysis of this compound suggests a primary disconnection at the carbamate (B1207046) linkage. This bond can be retrosynthetically cleaved to reveal the precursor diamine, 1,5-diaminonaphthalene, and an appropriate Boc-group introducing agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This approach is predicated on the development of a highly regioselective mono-N-protection strategy for the symmetrical 1,5-diaminonaphthalene.

Further disconnection of 1,5-diaminonaphthalene leads to 1,5-dinitronaphthalene, which can be obtained from the nitration of naphthalene (B1677914). This multi-step synthesis, beginning from naphthalene, represents a common and practical approach to accessing the target compound.

Precursor Synthesis and Intermediate Functionalization Strategies

The primary precursor for the synthesis of this compound is 1,5-diaminonaphthalene. The most prevalent laboratory and industrial-scale synthesis of this diamine involves the reduction of 1,5-dinitronaphthalene. wikipedia.org The dinitronaphthalene isomer is typically prepared via the nitration of naphthalene, a reaction that often yields a mixture of 1,5- and 1,8-dinitronaphthalene, necessitating purification.

The reduction of the nitro groups can be achieved through various methods, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel, or by chemical reduction using reagents like tin(II) chloride in hydrochloric acid or sodium dithionite. An alternative synthesis route to 1,5-diaminonaphthalene involves the treatment of 1,5-dihydroxynaphthalene (B47172) with ammonium (B1175870) sulfite. wikipedia.org

Direct Amination and Naphthylamine Synthesis Approaches

While the reduction of dinitronaphthalenes is a well-established method, research into the direct C-H amination of naphthalene presents a more atom-economical, albeit challenging, alternative. Such methods could, in principle, introduce amino groups directly onto the naphthalene core, bypassing the need for nitration and reduction steps. However, controlling the regioselectivity to favor the 1,5-disubstitution pattern over other isomers remains a significant hurdle in direct functionalization approaches.

Selective N-Protection Methodologies for Amino Naphthalene Substrates

The selective mono-protection of a symmetrical diamine like 1,5-diaminonaphthalene is a non-trivial synthetic challenge. The direct reaction with one equivalent of a protecting group reagent often leads to a statistical mixture of the starting material, the desired mono-protected product, and the undesired di-protected byproduct. Consequently, strategies to enhance the regioselectivity are paramount.

A common and effective strategy for achieving mono-Boc protection of symmetrical diamines involves the initial mono-protonation of the diamine. By treating 1,5-diaminonaphthalene with one equivalent of an acid, such as hydrochloric acid, one of the amino groups is protonated to form an ammonium salt. This deactivates the protonated amino group towards nucleophilic attack on the electrophilic Boc-anhydride. The remaining free amino group can then react selectively with Boc₂O to afford the desired mono-protected product.

Recent methodologies have focused on the in situ generation of the acid to avoid the handling of corrosive reagents. For instance, the reaction of chlorotrimethylsilane (B32843) (TMSCl) or thionyl chloride (SOCl₂) with a stoichiometric amount of an alcohol like methanol (B129727) can generate one equivalent of HCl in the reaction mixture. scielo.org.mxresearchgate.net This is immediately followed by the addition of Boc₂O to effect the selective protection.

The table below summarizes various approaches to the selective mono-Boc protection of diamines, which are applicable to 1,5-diaminonaphthalene.

MethodReagentsSolventKey FeatureReference
Mono-protonation Diamine, 1 eq. HCl, Boc₂OMethanolSequential addition of acid then protecting agent. tandfonline.combioorg.org
In situ Acid Generation Diamine, TMSCl, Methanol, Boc₂OMethanolAvoids direct handling of HCl gas. scielo.org.mxresearchgate.net
pH Control Diamine, Boc₂O10% aq. Acetic Acid/1,4-DioxaneExploits pKa differences in buffered media. organic-chemistry.org
Solvent Effects Diamine, Boc₂OAlcohols (e.g., Methanol)Alcoholic solvents can accelerate the reaction. wuxibiology.com

This table is interactive. Click on the headers to sort the data.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for large-scale production. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the N-Boc protection of aromatic amines, alcoholic solvents have been shown to significantly enhance the reaction rate compared to aprotic solvents. wuxibiology.com This rate enhancement is attributed to the ability of the alcohol to act as a proton shuttle, facilitating the nucleophilic attack of the amine on the Boc-anhydride.

The temperature of the reaction also plays a critical role. While many Boc-protection reactions can be carried out at room temperature, gentle heating may be required for less nucleophilic aromatic amines to achieve a reasonable reaction rate. However, excessive heat can lead to the decomposition of the Boc-anhydride and the formation of byproducts.

The stoichiometry of the reagents must be carefully controlled. In the mono-protonation strategy, the use of precisely one equivalent of acid is critical to ensure the deactivation of only one amino group. An excess of acid could lead to the protonation of both amino groups, rendering the diamine unreactive.

The following table outlines key parameters and their effects on the N-Boc protection of aromatic amines.

ParameterConditionEffect on Reaction
Solvent Aprotic (e.g., Dichloromethane)Slower reaction rates.
Protic (e.g., Methanol)Accelerated reaction rates.
Temperature Room TemperatureGenerally sufficient, may be slow.
Elevated TemperatureIncreases reaction rate, but may lead to side products.
Stoichiometry 1 eq. of Acid (in mono-protonation)Crucial for selectivity.
Excess Boc₂OCan lead to di-protection.
Catalyst Base (e.g., Triethylamine)Often used, but can be omitted in alcoholic solvents.

This table is interactive. Users can filter the data based on the parameters.

Stereochemical Considerations and Control in Functionalized Naphthalene Synthesis

While this compound itself is an achiral molecule, the broader context of synthesizing functionalized naphthalene derivatives often involves the generation of chiral centers. The naphthalene scaffold is rigid and planar, and the introduction of substituents can lead to atropisomerism if rotation around a single bond is restricted.

In the synthesis of more complex, functionalized naphthalenes, controlling the stereochemistry is of utmost importance. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of starting materials. For instance, in reactions involving the functionalization of a side chain attached to the naphthalene core, asymmetric synthesis methods can be employed to control the stereochemical outcome. While not directly applicable to the synthesis of the title compound, these considerations are vital in the subsequent elaboration of this compound into more complex, chiral molecules.

Chemical Reactivity and Derivatization Studies of Tert Butyl N 5 Aminonaphthalen 1 Yl Carbamate

Reactivity of the Primary Amino Group (–NH2) at the C5 Position

The nucleophilic nature of the primary amino group at the C5 position makes it a prime target for various derivatization reactions. Its reactivity is influenced by the electron-donating character of the naphthalene (B1677914) ring.

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com However, the bulky tert-butyl group can sterically hinder reactions at the ortho position. stackexchange.com In the case of tert-butyl N-(5-aminonaphthalen-1-yl)carbamate, the C5-amino group directs incoming electrophiles to the C6 and C8 positions. The presence of the Boc-protected amine at C1 further influences the regioselectivity of these reactions.

The primary amine at the C5 position readily participates in nucleophilic acyl substitution reactions to form amide bonds. masterorganicchemistry.com This transformation is a cornerstone for creating a diverse array of functionalized naphthalenes. The reaction can be carried out with various acylating agents, including acyl chlorides, anhydrides, and carboxylic acids, often facilitated by coupling agents.

For instance, the reaction of this compound with 5-oxohexanoic acid in the presence of triethylamine (B128534) and isobutyl chloroformate results in the formation of the corresponding amide. nih.gov This highlights a common strategy for amide bond formation. Similarly, coupling with other carboxylic acids can be achieved using standard peptide coupling reagents.

Table 1: Examples of Nucleophilic Acyl Substitution at the C5-Amino Group

Acylating Agent Coupling Conditions Product
Acyl Chloride Base (e.g., pyridine, triethylamine) N-(5-acylamino)naphthalen-1-yl)carbamate
Carboxylic Anhydride Base (e.g., pyridine) N-(5-acylamino)naphthalen-1-yl)carbamate
Carboxylic Acid Coupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA) N-(5-acylamino)naphthalen-1-yl)carbamate

Reductive amination provides a pathway to introduce alkyl groups at the C5-amino position. This two-step, one-pot reaction involves the initial formation of an imine or Schiff base by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield a secondary amine. nih.gov

Direct alkylation of the C5-amino group with alkyl halides can also be performed, though it may sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines. Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

De-protection Strategies for the tert-Butoxycarbonyl (Boc) Group at the C1 Position

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. semanticscholar.org

The standard method for cleaving the Boc group involves treatment with strong acids. wikipedia.org A common reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgtotal-synthesis.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com Other acidic conditions, such as hydrochloric acid in methanol (B129727) or dioxane, are also effective. wikipedia.org The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. acsgcipr.org

Table 2: Common Reagents for Acid-Mediated Boc Deprotection

Reagent Solvent Typical Conditions
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room temperature, 1-2 hours
Hydrochloric acid (HCl) Methanol, Dioxane, or Ethyl Acetate Room temperature, several hours
Sulfuric Acid tert-Butyl acetate/Dichloromethane Specific for selective deprotection researchgate.net
p-Toluenesulfonic acid THF/Dichloromethane Used in solid-phase peptide synthesis semanticscholar.org

Once the Boc group at the C1 position is removed, the resulting free amine is available for further chemical modification. This sequential deprotection and functionalization strategy is a powerful tool for synthesizing dissymmetrically substituted 1,5-diaminonaphthalene derivatives. The liberated C1-amine can undergo similar reactions as the C5-amine, such as acylation, alkylation, and reductive amination.

This stepwise approach allows for the introduction of different functional groups at the C1 and C5 positions. For example, one could first acylate the C5-amine, then deprotect the C1-amine, and subsequently introduce a different acyl group at the C1 position. This orthogonal protection strategy is fundamental in the synthesis of complex, multifunctional molecules.

Dual Reactivity and Orthogonal Functionalization Strategies

The core principle governing the reactivity of this compound lies in the concept of orthogonal protection. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines, known for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation reactions. researchgate.net It is, however, readily cleaved under acidic conditions. researchgate.net This creates a system where the two nitrogen atoms on the naphthalene ring possess fundamentally different chemical properties.

The primary amino group at the C5 position is nucleophilic and readily participates in standard amine derivatization reactions. In contrast, the nitrogen atom of the carbamate (B1207046) at C1 is non-nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the steric hindrance imposed by the bulky tert-butyl group. This electronic and steric differentiation enables the selective functionalization of the C5-amino group while the C1-carbamate remains intact.

A study on the related compound 1,5-diaminonaphthalene (DAN) demonstrated that mono-amidation could effectively alter the electronic distribution of the aromatic system. mdpi.comscilit.com Thermal coupling of DAN with L-pyroglutamic acid resulted in a new mono-pyroglutanilide derivative, showcasing that once one amino group is functionalized, the symmetry and electronic properties of the molecule are significantly modified. mdpi.comscilit.com This principle directly applies to this compound, where the Boc-protection serves as the initial symmetry-breaking functionalization.

Orthogonal functionalization strategies can be employed as follows:

Selective Derivatization of the C5-Amine: The free amino group can be selectively acylated, sulfonated, alkylated, or used as a nucleophile in various coupling reactions without affecting the Boc-carbamate.

Deprotection and Subsequent Functionalization: Following the derivatization of the C5-amine, the Boc group at the C1 position can be removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the C1-primary amine. This newly liberated amino group can then undergo a different set of chemical transformations, allowing for the stepwise construction of asymmetrically substituted 1,5-diaminonaphthalene derivatives.

This dual reactivity, governed by the orthogonal nature of the Boc-protecting group, provides a reliable and strategic approach to synthesizing complex molecules with precisely controlled substitution patterns on the naphthalene core.

Table 1: Orthogonal Reactivity Profile

Functional GroupPositionChemical NatureTypical ReactionsConditions for Removal
Primary Amine (-NH₂)C5Nucleophilic, BasicAcylation, Sulfonylation, Alkylation, Reductive AminationNot applicable (reactive site)
Boc-Carbamate (-NHBoc)C1Non-nucleophilic, ProtectedGenerally unreactive to conditions targeting the C5-amineStrong acids (e.g., TFA, HCl)

Palladium-Catalyzed Cross-Coupling Reactions Involving Naphthalene Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The this compound scaffold can be readily adapted for use in these transformations, most notably in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

To participate as an electrophilic partner in cross-coupling, the naphthalene ring must typically bear a halide or triflate group. An effective strategy involves the conversion of the free C5-amino group into a suitable leaving group. For instance, through a Sandmeyer reaction, the amine can be transformed into a bromide or iodide. The resulting halo-naphthalene carbamate can then be used in various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron reagent with an aryl halide or triflate. researchgate.net A derivative such as tert-butyl N-(5-bromo-naphthalen-1-yl)carbamate could be coupled with a wide variety of aryl or vinyl boronic acids or their esters. Research has demonstrated the successful Suzuki coupling of carbamate-protected aryl halides. For example, tert-butyl bis(4-bromophenyl)carbamate has been effectively used in Suzuki cross-coupling reactions with (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com This demonstrates the compatibility of the N-Boc group with the conditions required for Suzuki coupling.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The same tert-butyl N-(5-bromo-naphthalen-1-yl)carbamate intermediate could be coupled with primary or secondary amines to introduce a new amino substituent at the C5 position. The Boc-protected amine at C1 would remain unaffected by the reaction conditions. The Buchwald-Hartwig reaction is known for its broad functional group tolerance, and the carbamate moiety is stable under the typical basic conditions used. libretexts.org

Alternatively, the carbamate group itself can, under specific conditions with nickel catalysis, act as a leaving group in cross-coupling reactions. Studies have shown that aryl carbamates can undergo nickel-catalyzed amination and Suzuki-Miyaura coupling reactions. nih.govnih.gov This opens up the possibility of direct functionalization at the C1 position, although this typically requires harsher conditions than palladium-catalyzed couplings of aryl halides.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Strategies

Reaction TypeRequired ModificationCoupling PartnerBond FormedExample Catalyst System
Suzuki-MiyauraC5-NH₂ → C5-BrAr-B(OH)₂Naphthalene-Aryl (C-C)Pd(PPh₃)₄ / Base
Buchwald-HartwigC5-NH₂ → C5-BrR₂NHNaphthalene-Nitrogen (C-N)Pd(OAc)₂ / Ligand / Base

Chemo- and Regioselectivity in Multi-functional Naphthalene Systems

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. In the context of this compound, both concepts are critical for its synthetic utility.

Chemoselectivity: The primary driver of chemoselectivity in this molecule is the differential reactivity between the free primary amine and the protected Boc-carbamate. The nucleophilic C5-amine can react with a wide range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) under conditions that leave the non-nucleophilic C1-carbamate untouched. For example, a standard acylation with acetyl chloride in the presence of a non-nucleophilic base like triethylamine would selectively form the amide at the C5 position. The stability of the Boc group to many reagents ensures high chemoselectivity. researchgate.net

Regioselectivity: The naphthalene core itself has distinct positions for substitution. In electrophilic aromatic substitution reactions, the existing amino and carbamate groups direct incoming electrophiles. The C5-amino group is a powerful activating group, directing electrophiles to the ortho (C6) and para (C8) positions. The C1-carbamate is also an ortho, para-director, but its directing ability is modulated by steric hindrance and its electronic properties. The interplay between these two groups dictates the regiochemical outcome of further substitutions on the naphthalene ring.

In the context of cross-coupling, regioselectivity is precisely controlled by the initial placement of the leaving group. If the C5-amino group is converted to a bromide, subsequent palladium-catalyzed reactions will occur exclusively at the C5 position. This allows for the precise and unambiguous construction of 1,5-disubstituted naphthalene derivatives, avoiding the formation of isomeric byproducts that can plague direct substitution methods on the parent 1,5-diaminonaphthalene. Studies on the Suzuki-Miyaura coupling of 1,8-dibromonaphthalene (B102958) have highlighted that selectivity can be controlled to favor mono- or di-arylation, demonstrating that regiocontrol is a key aspect of functionalizing multi-substituted naphthalene systems. researchgate.net The mono-protection strategy in this compound provides an elegant solution to achieving high chemo- and regioselectivity in the synthesis of complex naphthalene-based structures.

Applications of Tert Butyl N 5 Aminonaphthalen 1 Yl Carbamate in Advanced Molecular Construction

Utility as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities of 1,5-diaminonaphthalene transforms this symmetrical molecule into a versatile asymmetric building block. This mono-protection is a critical first step, allowing for the selective functionalization of the remaining free amino group. General methods for the selective mono-Boc protection of diamines have been developed, often involving the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under carefully controlled stoichiometric conditions. researchgate.net This selective protection is key to the utility of tert-butyl N-(5-aminonaphthalen-1-yl)carbamate, preventing undesired polymerization or di-substitution reactions and enabling its use in multi-step syntheses. sigmaaldrich.com

Once the free amino group is functionalized, the Boc group can be readily removed under acidic conditions, exposing the second amino group for further chemical modification. This sequential functionalization is the cornerstone of its application in constructing intricate molecular architectures. The rigid naphthalene (B1677914) core imparts a defined spatial orientation to the substituents, a desirable feature in the design of molecules with specific binding or recognition properties. A study on the mono-amidation of 1,5-diaminonaphthalene with pyroglutamic acid highlights the feasibility of creating asymmetric derivatives from this symmetrical precursor, further underscoring the potential of its mono-protected forms in complex synthesis. mdpi.com

Integration into Bivalent Ligand Architectures

Bivalent ligands, which consist of two pharmacophores connected by a linker, are designed to simultaneously interact with two distinct binding sites, often leading to enhanced affinity, selectivity, and novel pharmacological effects. The rigid and well-defined geometry of the 1,5-diaminonaphthalene scaffold makes it an attractive component for the linker in such architectures. By functionalizing the two amino groups of this compound with different pharmacophores, chemists can create bivalent molecules with precise spatial arrangements of the binding moieties.

The synthesis of such bivalent ligands would typically involve the initial reaction of the free amine of this compound with the first pharmacophore or a linker fragment. Following this, the Boc group is removed to allow for the attachment of the second pharmacophore. This stepwise approach ensures a controlled and predictable synthesis of the final bivalent molecule. The naphthalene core can serve as a rigid spacer, ensuring that the two pharmacophores are held at an optimal distance and orientation for simultaneous binding to their respective targets.

Role in the Development of Targeted Protein Degraders (PROTACs)

Targeted protein degradation utilizing proteolysis-targeting chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. researchgate.net PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov A typical PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a linker that connects the two. nih.gov

Scaffold Design and Linker Functionalization Strategies in PROTAC Synthesis

The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov The use of rigid linkers, such as those incorporating aromatic rings, can pre-organize the molecule into a conformation favorable for ternary complex formation and can also enhance metabolic stability. nih.govnih.gov

The 1,5-diaminonaphthalene scaffold, accessible from this compound, is an ideal candidate for a rigid linker component in PROTACs. The synthesis of a PROTAC utilizing this scaffold would involve the sequential attachment of the target protein ligand and the E3 ligase ligand to the two amino groups of the deprotected 1,5-diaminonaphthalene core. The mono-Boc protected starting material allows for a controlled, stepwise synthesis, first attaching a linker or one of the ligands to the free amine, followed by deprotection and attachment of the second component. This strategy provides precise control over the final structure of the PROTAC.

Linker TypeKey CharacteristicsSynthetic Approach
Flexible Linkers (e.g., PEG, alkyl chains) Allows for conformational flexibility, can be synthetically straightforward to incorporate.Often attached via amide bond formation or click chemistry.
Rigid Linkers (e.g., aromatic rings, alkynes) Pre-organizes the PROTAC for optimal ternary complex formation, can improve metabolic stability.Requires synthetic handles for attachment, such as the amino groups on the diaminonaphthalene scaffold.

Bifunctional Properties for E3 Ligase and Target Protein Recruitment

The rigid naphthalene core can help to optimize the spatial orientation of the two ligands, which is crucial for the productive formation of the ternary complex and subsequent ubiquitination of the target protein. The ability to synthesize a library of PROTACs with linkers of varying lengths and attachment points, facilitated by versatile building blocks like mono-protected diaminonaphthalenes, is essential for optimizing the degradation of a specific target protein.

Application in Fluorescent Probes and Chemosensors Development

The inherent fluorescence of the naphthalene core makes diaminonaphthalene derivatives excellent platforms for the development of fluorescent probes and chemosensors. nih.gov The fluorescence properties of these molecules are often sensitive to their chemical environment, making them suitable for detecting specific analytes. Functionalization of the amino groups of 1,5-diaminonaphthalene allows for the introduction of recognition moieties that can selectively bind to target ions or molecules.

The use of this compound allows for the selective introduction of a single recognition unit at the 5-position. This can lead to the development of highly specific sensors where the binding event at the functionalized amine modulates the fluorescence of the naphthalene core. For instance, diaminonaphthalene-functionalized materials have been used for the detection of metal ions like Hg²⁺ and Fe³⁺. researchgate.net The mono-functionalization enabled by the Boc-protected precursor is crucial for creating sensors with a specific binding site, avoiding the complexities of multiple binding interactions that would arise from a di-functionalized scaffold.

Probe TypeAnalytePrinciple of Detection
Diaminonaphthalene-based Metal ions (e.g., Hg²⁺, Fe³⁺)Modulation of fluorescence upon ion binding.
Naphthalene-based GlutathioneFluorescence enhancement upon reaction with the analyte. researchgate.net
Diaminonaphthalene-based Nitrite/NitrateFormation of a fluorescent triazole product. nih.gov

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, 1,5-diaminonaphthalene is a known precursor for the synthesis of high-performance polymers, particularly polyimides and polyamides. orgsyn.orgnih.gov These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance. The rigid and planar structure of the naphthalene unit contributes to the desirable properties of the resulting polymers.

The use of this compound in polymer synthesis opens up possibilities for creating functionalized polymers with tailored properties. By incorporating the mono-protected diamine into a polymer backbone, the Boc-protected amine serves as a latent functional group. After polymerization, the Boc group can be removed to expose the free amine, which can then be used for post-polymerization modification. This allows for the introduction of various functionalities along the polymer chain, such as cross-linking agents, solubilizing groups, or moieties for attaching bioactive molecules. This approach has been explored in the synthesis of functional polyamides, where post-polymerization modifications can be used to create densely functionalized polymeric structures. researchgate.net

Advanced Pharmaceutical Intermediate Synthesis

This compound has emerged as a critical building block in the intricate field of advanced pharmaceutical intermediate synthesis. Its unique structural arrangement, featuring a naphthalene core with two amino groups differentially protected, allows for selective chemical transformations. This strategic design is particularly valuable in the construction of complex molecular architectures required for modern therapeutic agents, most notably in the development of kinase inhibitors.

The primary role of this compound in multi-step syntheses is to provide a stable, yet readily deprotectable, amino functionality on the naphthalene scaffold. The tert-butoxycarbonyl (Boc) protecting group on one of the amino groups ensures that it remains unreactive during initial coupling or modification reactions at the second, unprotected amino group. This chemoselectivity is paramount in constructing elaborate molecules with precisely defined functionalities.

A significant application of this intermediate is in the synthesis of kinase inhibitors. The naphthalene moiety is a common scaffold in this class of drugs, which are designed to target specific protein kinases involved in cell signaling pathways that can become dysregulated in diseases like cancer. The 1,5-diaminonaphthalene core, provided by this compound after deprotection, often serves as a key pharmacophore that interacts with the target kinase.

The synthesis of such advanced pharmaceutical intermediates typically involves a series of reactions where the unprotected amino group of this compound is first engaged in a coupling reaction. This can include, but is not limited to, amide bond formation, urea (B33335) formation, or transition metal-catalyzed cross-coupling reactions to introduce additional molecular complexity. Following this initial elaboration, the Boc-protecting group can be efficiently removed under acidic conditions to reveal the second amino group, which is then available for further functionalization. This stepwise approach allows for the controlled and directional assembly of the final drug molecule.

An illustrative, generalized synthetic sequence involving this intermediate is presented below:

StepReaction TypeReactant/Reagent with this compoundResulting IntermediatePurpose
1Acylation / CouplingAn activated carboxylic acid or acyl chlorideN-(5-(Boc-amino)naphthalen-1-yl)amide derivativeIntroduction of a side chain or linking moiety to the unprotected amino group.
2DeprotectionTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)1-Amino-5-(acylamino)naphthalene derivativeSelective removal of the Boc group to reveal the second amino group for further reaction.
3Second Coupling ReactionA different activated carboxylic acid, sulfonyl chloride, or isocyanateComplex di-substituted naphthalene derivativeFinal elaboration of the molecular scaffold to complete the synthesis of the advanced intermediate.

This strategic use of this compound enables medicinal chemists to systematically build and modify complex molecular structures, facilitating the exploration of structure-activity relationships and the optimization of drug candidates. The commercial availability and stability of this intermediate further enhance its utility in both academic and industrial drug discovery settings.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For tert-butyl N-(5-aminonaphthalen-1-yl)carbamate (C₁₅H₁₈N₂O₂), the expected exact mass can be calculated.

An electrospray ionization (ESI) source in positive ion mode is typically used for this type of analysis. The protonated molecule [M+H]⁺ would be the primary ion observed. HRMS analysis provides a highly accurate mass-to-charge ratio (m/z) that can distinguish the compound from other molecules with the same nominal mass but different elemental formulas.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. The fragmentation of this compound would likely involve the loss of the tert-butyl group or the entire Boc protecting group, providing structural confirmation.

Ion Description Predicted m/z
[M+H]⁺Protonated molecule259.1441
[M-C₄H₈+H]⁺Loss of isobutylene203.0815
[M-Boc+H]⁺Loss of the Boc group159.0917

This interactive table outlines the predicted high-resolution masses of the parent ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Evaluation

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Techniques

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, characteristic signals would include a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the protons of the two amine groups (NH and NH₂), and a complex pattern of signals in the aromatic region corresponding to the six protons on the naphthalene (B1677914) ring.

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon and the quaternary carbon of the Boc group, as well as the ten distinct carbon signals of the naphthalene ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is crucial for assigning the connectivity of the protons on the naphthalene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking the Boc group to the naphthalene ring via the NH proton.

¹H NMR Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
δ 9.0-9.5Broad Singlet1HNH (carbamate)
δ 7.0-8.0Multiplets6HAr-H (naphthalene)
δ 4.0-5.0Broad Singlet2HNH₂ (amino)
δ 1.5Singlet9HC(CH₃)₃
¹³C NMR Signal Predicted Chemical Shift (ppm) Assignment
δ 153-155C=O (carbamate)
δ 110-145Ar-C (naphthalene)
δ 80-82C (CH₃)₃
δ 28-29C(C H₃)₃

These interactive tables summarize the expected NMR data for the compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibration frequencies. For this compound, the IR spectrum would confirm the presence of N-H bonds from the amine and carbamate (B1207046) groups, the C=O of the carbamate, and C-H bonds of the aromatic and aliphatic parts.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (amine & carbamate)3200-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (carbamate)1680-1720
N-H Bend (amine)1580-1650
C-N Stretch1200-1350

This interactive table lists the key IR absorption bands expected for the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a compound and for its separation from reaction byproducts or starting materials. A reversed-phase HPLC method, using a C18 column with a gradient elution of water and acetonitrile (B52724) (often containing a modifier like trifluoroacetic acid or formic acid), would be suitable. The purity is determined by integrating the peak area of the compound and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength. For this compound, detection at wavelengths such as 254 nm would be appropriate due to the naphthalene chromophore.

X-ray Crystallography for Definitive Solid-State Structure Confirmation (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry. The resulting crystal structure would offer unequivocal evidence of the compound's identity and conformation. However, obtaining high-quality crystals can be challenging, and as such, this analysis is not always feasible. To date, a crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.

Theoretical and Computational Investigations of Tert Butyl N 5 Aminonaphthalen 1 Yl Carbamate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For tert-butyl N-(5-aminonaphthalen-1-yl)carbamate, DFT calculations can be employed to understand its electronic structure and predict its reactivity.

Electronic Structure: DFT calculations can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Reactivity Predictions: DFT calculations can also be used to compute various reactivity descriptors. These include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the amino group would be expected to be a region of high negative potential, making it susceptible to electrophilic attack.

Fukui Functions: These functions provide a more quantitative measure of local reactivity, identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

The following table illustrates the type of data that could be generated from DFT calculations on this compound.

ParameterPredicted Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. This is particularly important for a flexible molecule like this compound, which has a rotatable tert-butyl group and a carbamate (B1207046) linkage.

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule, identifying its most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvents or biological receptors. The orientation of the Boc group relative to the naphthalene (B1677914) ring, for example, can significantly impact the molecule's steric and electronic properties.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with its environment. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. The amino group and the carbonyl oxygen of the carbamate are potential hydrogen bond donors and acceptors, respectively. Understanding these interactions is critical for predicting solubility and behavior in different media.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to specific applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. If this compound and its derivatives were to be investigated for a particular application, such as medicinal chemistry, QSAR could be a valuable tool.

A QSAR study would involve synthesizing a library of derivatives with variations in their structure (e.g., different substituents on the naphthalene ring) and measuring their activity. Computational descriptors for each molecule, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP), would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For example, the deprotection of the Boc group is a common transformation. DFT calculations can be used to model the reaction pathway, identifying the transition state structures and calculating the activation energies. This can help in understanding the reaction conditions required and predicting the formation of potential byproducts.

Similarly, the reactivity of the free amino group after deprotection could be studied. Computational methods can model its reaction with various electrophiles, providing insights into the regioselectivity and stereoselectivity of such transformations.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the predicted spectrum with the experimental one, the structure of the molecule can be confirmed.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This can help in identifying the presence of specific functional groups, such as the N-H stretch of the amino group and the C=O stretch of the carbamate.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. This can provide information about the molecule's electronic structure and conjugation.

The following table provides an example of how predicted spectroscopic data for this compound might be presented.

Spectroscopic TechniquePredicted Parameter (Illustrative)Corresponding Functional Group/Transition
¹H NMRδ 9.5 ppm (singlet)Carbamate N-H proton
¹³C NMRδ 153.0 ppmCarbonyl carbon of the carbamate
IR1705 cm⁻¹C=O stretching vibration
UV-Visλmax = 320 nmπ → π* transition of the naphthalene ring

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The synthesis of tert-butyl N-(5-aminonaphthalen-1-yl)carbamate and its derivatives is poised for significant advancements, with a focus on improving efficiency and embracing sustainability. Current research trends suggest a move away from traditional multi-step batch processes towards more streamlined and environmentally friendly methods.

Future synthetic strategies are likely to center on the development of novel catalytic systems. Transition-metal catalysts, such as palladium, copper, and nickel, have already shown promise in the one-pot synthesis of functionalized diamino-substituted naphthalene (B1677914) derivatives. researchgate.netnih.gov Applying these catalytic methods could lead to higher yields, reduced waste, and milder reaction conditions. The immobilization of catalysts on supports like magnetic nanoparticles is another area of interest, which would simplify catalyst recovery and reuse, further boosting the sustainability of the process. researchgate.netrsc.org

Continuous flow chemistry presents another significant opportunity. beilstein-journals.orgdurham.ac.ukresearchgate.net By moving reactions from traditional flasks to microreactors, researchers can achieve superior control over reaction parameters like temperature and mixing, leading to faster reactions, higher purity, and enhanced safety, especially for reactions that are difficult to control in batch. beilstein-journals.orgdurham.ac.uk

Synthetic AdvancementPotential BenefitsKey Research Focus
Catalytic Systems Higher yields, atom economy, reduced energy consumption.Development of novel palladium, copper, or nickel-based catalysts; catalyst immobilization. researchgate.netnih.govresearchgate.netrsc.org
Flow Chemistry Improved safety, scalability, and product purity; reduced reaction times. beilstein-journals.orgAdaptation of synthetic steps to continuous flow reactors; integration of in-line purification. durham.ac.ukresearchgate.net
One-Pot Syntheses Fewer purification steps, less solvent waste, increased overall efficiency.Designing domino or tandem reactions that form multiple bonds in a single operation. researchgate.net

Development of Advanced Derivatization Strategies for Diverse Applications

The true potential of this compound lies in the versatility of its free amino group, which serves as a handle for a wide array of chemical modifications. Future research will undoubtedly focus on sophisticated derivatization strategies to generate novel molecules with tailored functionalities.

Advanced derivatization will move beyond simple acylation or alkylation to more complex, site-selective modifications. This will enable the creation of a diverse library of compounds for various applications. For instance, introducing specific functional groups can tune the electronic and photophysical properties of the naphthalene core, making the resulting derivatives suitable for use as fluorescent probes or in electronic materials. nih.govnih.gov The synthesis of naphthalene-chalcone hybrids and other complex structures has already demonstrated the potential for creating bioactive compounds. acs.org

Expanding Applications in Biomedical Research and Drug Discovery Beyond Current Scope

Building on its role as a versatile scaffold, derivatives of this compound are expected to find expanded roles in biomedical research and drug discovery. The inherent properties of the naphthalene ring system make it an attractive core for the development of new therapeutic agents and diagnostic tools.

One of the most promising avenues is the development of novel anticancer agents. nih.gov Naphthalene derivatives have been investigated for their antiproliferative activities, and future work could involve designing molecules that target specific pathways in cancer cells. nih.govrsc.org Additionally, the fluorescent nature of many naphthalene compounds makes them ideal candidates for the development of advanced fluorescent probes for bioimaging and diagnostics, potentially for specific targets like cannabinoid receptors. nih.gov

Biomedical ApplicationResearch ObjectivePotential Impact
Anticancer Agents Design and synthesize derivatives with high efficacy and selectivity against cancer cell lines. nih.govrsc.orgDevelopment of new chemotherapeutic drugs with improved side-effect profiles.
Fluorescent Probes Create derivatives with tailored photophysical properties for imaging specific biological targets. nih.govnih.govAdvanced tools for disease diagnosis and for studying cellular processes in real-time.
Antimicrobial Compounds Explore derivatives for activity against drug-resistant bacteria and fungi. acs.orgNew therapeutic options to combat infectious diseases.

Integration into Supramolecular Chemistry and Nanotechnology

The planar, aromatic structure of the naphthalene core makes this compound an excellent building block for the construction of ordered supramolecular assemblies and advanced nanomaterials.

Future research is likely to explore the self-assembly of its derivatives into complex architectures such as nanofibers, gels, and vesicles. These supramolecular structures could find applications in areas like drug delivery, tissue engineering, and sensing. Furthermore, the functionalization of nanoparticles with naphthalene derivatives is an emerging field. nih.govresearchgate.net For example, modifying magnetic nanoparticles with naphthalene-containing ligands can create materials for the targeted extraction of pollutants from the environment. nih.govresearchgate.net The unique optical and electronic properties of naphthalene diimide derivatives are also being harnessed in the development of multifunctional nanomaterials. researchgate.net

Green Chemistry Approaches in the Synthesis and Utilization of Naphthalene Amines

The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, and naphthalene amines are no exception. Future efforts will focus on minimizing the environmental footprint associated with this compound and its derivatives.

This involves a holistic approach, from the choice of starting materials to the final product's lifecycle. Key areas of focus will include the use of renewable feedstocks, the replacement of hazardous solvents with greener alternatives like water or bio-based solvents, and the design of reactions that are highly atom-economical. researchgate.net The development of catalytic processes, as mentioned earlier, is a cornerstone of green chemistry, as it often leads to more efficient and less wasteful syntheses. researchgate.netrsc.org Moreover, designing biodegradability into the final molecules will be crucial for preventing long-term environmental contamination.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-(5-aminonaphthalen-1-yl)carbamate?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety of 5-amino-1-naphthol. A common approach uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) under anhydrous conditions.

  • Key Steps :

Dissolve 5-amino-1-naphthol in dichloromethane (DCM) or tetrahydrofuran (THF).

Add Boc₂O and catalytic DMAP at 0°C, then stir at room temperature for 12–24 hours .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Critical Parameters :
  • Moisture exclusion to prevent Boc group hydrolysis.

  • Stoichiometric control to avoid overprotection of reactive sites.

    Table 1: Representative Synthetic Conditions

    Reagent SystemSolventTemperatureYieldReference
    Boc₂O + DMAPDCMRT75%
    Boc₂O + TEATHF0°C → RT68%

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

  • Purification :
  • Use flash chromatography with silica gel and a hexane/ethyl acetate eluent system.
  • Recrystallization from ethanol/water mixtures improves purity for crystallographic studies .
    • Characterization :
  • NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and aromatic proton signals (δ 6.8–8.5 ppm) .
  • HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) via SHELXL refinement .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable Temperature NMR : Identify broadening or splitting due to conformational exchange .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula against calculated m/z.
  • Computational Modeling : Compare DFT-calculated NMR shifts with experimental data using Gaussian or ORCA .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-rich (naphthalene amine) and electron-poor (Boc carbonyl) sites .
  • Molecular Docking : Screen for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Table 2: Reactivity Hotspots

SiteReactivity TypePotential Applications
Naphthalene amineNucleophilicCross-coupling, acylation
Boc carbonylElectrophilicDeprotection under acidic conditions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability :
  • Stable in neutral/basic conditions; Boc group hydrolyzes in acidic media (e.g., TFA/DCM) .
    • Thermal Stability :
  • Decomposes above 200°C (TGA data). Store at –20°C under inert atmosphere .
    • Light Sensitivity :
  • Protect from UV exposure to prevent naphthalene ring degradation .

Q. What structural features make this compound valuable in drug discovery?

Methodological Answer:

  • Naphthalene Core : Enables π-π stacking with hydrophobic enzyme pockets.
  • Boc Group : Serves as a temporary protective group for amine-directed functionalization .
  • Amino Group : Facilitates conjugation with pharmacophores (e.g., fluorophores, biotin) .

Table 3: Structural-Activity Relationships (SAR)

Modification SiteImpact on BioactivityReference
Naphthalene C5 amineEnhances target binding affinity
Boc group removalActivates prodrug forms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.